8-Azaspiro[4.5]dec-2-ene;hydrochloride
Description
Significance of Spirocyclic Scaffolds in Contemporary Drug Discovery
Spirocyclic scaffolds, which contain two rings connected by a single common atom, are of increasing interest in modern drug discovery. nih.gov Their inherent three-dimensionality offers a significant advantage over flat aromatic structures, allowing for more precise interactions with the complex surfaces of biological targets. This can lead to improved potency and selectivity of drug candidates. nih.gov The introduction of a spiro center can also enhance the physicochemical properties of a molecule, such as its solubility and metabolic stability, which are crucial for the development of effective pharmaceuticals. nih.gov
Architectural Features and Chemical Classification of Azaspiro[4.5]decane Derivatives
The azaspiro[4.5]decane framework consists of a five-membered ring and a six-membered ring sharing a single carbon atom, with a nitrogen atom incorporated into one of the rings. The position of the nitrogen atom defines the specific isomer, such as 1-azaspiro[4.5]decane or 8-azaspiro[4.5]decane. wikipedia.org A well-known derivative is 8-azaspiro[4.5]decane-7,9-dione, which forms the core of the anxiolytic drug buspirone (B1668070). wikipedia.orgsigmaaldrich.com These compounds are classified as azapirones. wikipedia.org
Detailed information regarding the specific architectural features and chemical classification of 8-Azaspiro[4.5]dec-2-ene;hydrochloride is not present in the available search results. The presence of a double bond in the cyclopentene (B43876) ring (dec-2-ene) would introduce a degree of planarity and conformational rigidity not present in the saturated decane analogues, but specific data is lacking.
Overview of Academic Research Trends Pertaining to Spirocyclic Azaspirodecane Hydrochlorides
Academic research on spirocyclic azaspirodecane hydrochlorides has largely focused on derivatives of the saturated 8-azaspiro[4.5]decane system, particularly in the context of developing new therapeutic agents. For instance, the hydrochloride salt of buspirone and its analogues are extensively studied for their interaction with serotonin (B10506) and dopamine (B1211576) receptors. sigmaaldrich.comtocris.comsigmaaldrich.com
However, a review of the scientific literature did not yield any specific research trends or findings related to This compound . This suggests that this particular unsaturated analogue has not been a significant focus of academic or industrial research, or at least, such research is not publicly documented.
Due to the absence of specific research data for this compound, no data tables or detailed research findings for this compound can be provided.
Structure
3D Structure of Parent
Properties
IUPAC Name |
8-azaspiro[4.5]dec-2-ene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1-2,10H,3-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSVQRHXBLBQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC=CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 8 Azaspiro 4.5 Dec 2 Ene Hydrochlorides
Foundational Strategies for Spirocyclic Core Construction
The efficient construction of the 8-azaspiro[4.5]decane core is a primary focus of synthetic efforts. Various strategies have been developed, ranging from controlled cyclization reactions to streamlined one-pot protocols.
Regioselective and Stereoselective Cyclization Reactions
The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex spirocyclic systems. Tandem cyclization reactions have emerged as a powerful tool in this regard. For instance, a diastereoselective gold/palladium relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This method involves the generation of a furan-derived azadiene from an enynamide, followed by a [2+4] cycloaddition. While this example illustrates the construction of an oxa-azaspiro[4.5]decane, the principles of tandem catalysis are applicable to the synthesis of the all-carbon analog.
Stereoselective approaches are also crucial for the synthesis of enantiomerically pure spirocycles. One notable method involves an organocatalytic enantioselective strategy for the construction of highly strained spiro researchgate.netfiveable.mehexane skeletons from methylenecyclopropanes and α,β-unsaturated aldehydes. nih.gov This reaction proceeds through a Michael addition followed by a ring expansion and subsequent cyclization. The key to this approach is the use of an electron-deficient difluoro-substituted secondary amine catalyst. While this method produces a different spirocyclic system, the underlying principles of asymmetric organocatalysis can be adapted for the synthesis of chiral 8-azaspiro[4.5]decane derivatives.
Convergent and Linear Multi-step Synthetic Routes from Precursors
A linear synthesis involves the sequential construction of the target molecule, where each step builds upon the previous one. youtube.com This approach is often straightforward in its planning and execution. A representative linear synthesis of an 8-azaspiro[4.5]decane derivative is the synthesis of buspirone (B1668070), a clinically used anxiolytic agent. google.com One of the established routes to buspirone involves a multi-step linear sequence, which can be summarized as follows:
| Step | Reaction | Description |
| 1 | Alkylation | 1-(2-Pyrimidinyl)piperazine is alkylated with 4-chlorobutyronitrile. |
| 2 | Reduction | The resulting nitrile is reduced to a primary amine. |
| 3 | Cyclization | The amine is then reacted with 3,3-tetramethyleneglutaric anhydride (B1165640) to form the spirocyclic imide, yielding buspirone. |
| Fragment A Synthesis | Fragment B Synthesis | Final Coupling |
| Synthesis of a cyclopentene (B43876) derivative with an electrophilic handle. | Synthesis of a piperidine (B6355638) derivative with a nucleophilic handle. | Coupling of Fragment A and Fragment B to form the spirocycle. |
Expedited One-Pot Protocols for Azaspirodecane Scaffolds
One-pot reactions offer a significant advantage in terms of efficiency and sustainability by minimizing purification steps and reducing waste. Several one-pot methodologies have been developed for the synthesis of azaspirodecane scaffolds.
One such approach involves a tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides to generate spiro-annulated O-heterocycles with a succinimide (B58015) ring. beilstein-journals.org Another efficient method is the use of a protecting-group-free approach for the α-functionalization of cyclic secondary amines. researchgate.net This one-pot procedure involves an intermolecular hydride transfer to generate an imine intermediate that is subsequently captured by a nucleophile.
A notable example is the synthesis of spiro[pyridine-thiazolidine] ring skeletons through an efficient one-pot, three-component approach using thiazole (B1198619) salts, aldehydes, and enaminones. nih.gov This method assembles structurally diverse spiroazepines via [3+1+2] tandem/spirocyclization reactions under transition metal-free conditions.
Functionalization and Chemical Modification Techniques
Once the 8-azaspiro[4.5]decane core is constructed, further functionalization is often necessary to introduce desired chemical properties and biological activity.
Introduction of Diverse Substituents via Alkylation, Acylation, and Substitution Reactions
The nitrogen atom of the 8-azaspiro[4.5]decane ring is a common site for functionalization through alkylation and acylation reactions. The synthesis of buspirone, for example, involves the alkylation of a piperazine (B1678402) derivative which is then incorporated into the spirocyclic system. researchgate.net
The synthesis of various 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists also highlights the importance of N-alkylation to modulate biological activity. nih.gov Furthermore, substitution reactions can be employed to introduce a wide range of functional groups onto the spirocyclic scaffold. For instance, the synthesis of radiolabeled 1-oxa-8-azaspiro[4.5]decane derivatives for imaging sigma-1 receptors involves nucleophilic substitution to introduce the radioisotope. researchgate.netconsensus.app
The direct α-C–H bond functionalization of unprotected cyclic amines provides a powerful method for introducing substituents at the carbon atom adjacent to the nitrogen. nih.gov This can be achieved through a one-pot procedure involving deprotonation, hydride abstraction, and nucleophilic addition.
Targeted Functionalization of the Spiro[4.5]dec-2-ene Unsaturation
The double bond in the 8-azaspiro[4.5]dec-2-ene ring system presents an opportunity for further functionalization, although its tetrasubstituted nature can pose steric challenges. Common alkene addition reactions, such as hydrohalogenation, hydration, and halogenation, can be employed to introduce new functional groups. youtube.commasterorganicchemistry.com
The regioselectivity and stereoselectivity of these addition reactions are important considerations. For example, hydroboration-oxidation would be expected to yield an anti-Markovnikov alcohol with syn-stereochemistry, while oxymercuration-demercuration would produce the Markovnikov alcohol. The choice of reagents and reaction conditions will determine the outcome of the functionalization.
Given the potential for steric hindrance, more specialized methods for the functionalization of tetrasubstituted alkenes may be required. These could include catalytic hydrogenation under forcing conditions or dihydroxylation with osmium tetroxide. The specific reactivity of the double bond in the 8-azaspiro[4.5]dec-2-ene system would need to be experimentally determined to develop effective functionalization strategies.
Enantioselective Synthesis and Chiral Resolution for Optically Active Azaspirodecane Hydrochlorides
The generation of optically active azaspirocycles is a significant challenge in organic synthesis due to the difficulty in controlling the stereochemistry at the spirocyclic center. researchgate.net The demand for enantiomerically pure compounds, particularly in pharmaceuticals, has driven the development of two primary strategies: asymmetric synthesis and chiral resolution of racemic mixtures.
Asymmetric synthesis aims to directly produce a single enantiomer, often employing chiral catalysts or auxiliaries. A notable example in the synthesis of a related azaspiro[4.5]decane scaffold involves a biocatalytic approach. The synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine derivative utilized a transaminase enzyme to directly convert a ketone precursor into the desired (R)-enantiomer with high yield and excellent enantiomeric excess. acs.orgvapourtec.comresearchgate.net This enzymatic method circumvents the need for less efficient classical resolutions and avoids the use of hazardous reagents like azides that were part of initial racemic syntheses. acs.org
Chiral resolution, conversely, involves the separation of a racemic mixture into its constituent enantiomers. This is commonly achieved through techniques such as the formation of diastereomeric salts with a chiral resolving agent or by chromatography on a chiral stationary phase (CSP). researchgate.netmdpi.com For instance, the separation of enantiomers of 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives was successfully accomplished using normal phase chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This technique allows for the efficient isolation of individual enantiomers from a previously synthesized racemic mixture. researchgate.netmdpi.com
Table 1: Comparison of Synthetic Approaches to Optically Active Azaspiro[4.5]decane Derivatives
| Method | Approach | Key Reagents/Technology | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Asymmetric Synthesis | Biocatalytic Asymmetric Amination | Transaminase, Isopropylamine (B41738) | High enantioselectivity (>99% ee), Green Chemistry, Avoids hazardous intermediates | Requires specific enzyme development and optimization | acs.orgresearchgate.net |
| Chiral Resolution | Chromatographic Separation | Chiral Stationary Phase (HPLC) | Generally applicable to various racemates, High purity of separated enantiomers | Can be costly and time-consuming for large scale, 50% theoretical max yield per enantiomer | researchgate.netmdpi.com |
Innovative Synthetic Approaches and Green Chemistry Considerations
Recent advancements in synthetic organic chemistry have focused on developing more efficient, sustainable, and innovative methods for constructing complex molecular architectures like the 8-azaspiro[4.5]decane framework. These approaches prioritize atom economy, reduce hazardous waste, and explore novel reaction pathways, aligning with the principles of green chemistry. rsc.org Key areas of innovation include dearomative spirocyclization reactions and the application of biocatalysis to create sustainable synthetic routes.
Dearomative spirocyclization has emerged as a powerful strategy for the synthesis of spiro N-heterocycles from planar, aromatic precursors. rsc.orgfigshare.com This approach involves the conversion of a non-spirocyclic aromatic compound into a spirocyclic, non-aromatic structure in a single step, offering a rapid increase in molecular complexity.
One innovative method to initiate such a transformation is through electrophilic fluorination. In this proposed pathway, an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, would react with an electron-rich aromatic ring of a suitable precursor, like an N-aryl amide. This initial fluorination step generates a cationic intermediate which can be trapped intramolecularly by a tethered nucleophile, triggering the spirocyclization event and disrupting the aromaticity of the ring. The use of chiral catalysts, such as those derived from cinchonine (B1669041) alkaloids, in conjunction with the electrophilic fluorine source, offers the potential for enantioselective transformations, yielding optically active spirocyclic products. researchgate.net This strategy allows for the formation of a quaternary stereocenter at the spiro-position, a common challenge in organic synthesis. researchgate.net While gold-catalyzed dearomative spirocyclizations of N-aryl alkynamides have been reported to form spirolactams, the fluorination-mediated variant represents a distinct and promising avenue for the construction of complex azaspirocyclic systems. figshare.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity, mild reaction conditions (often in aqueous media), and reduced environmental impact compared to traditional chemical methods. acs.orgchemrxiv.org
A compelling application of this technology is the synthesis of chiral azaspiro[4.5]decane derivatives. Researchers have developed a process using a transaminase enzyme for the asymmetric synthesis of a Boc-protected 1-oxa-8-azaspiro[4.5]decan-3-amine. acs.orgvapourtec.com This biocatalytic reductive amination of a ketone substrate proceeds with high conversion and excellent enantiomeric excess (>99%). acs.org The process is scalable and operates under environmentally benign conditions, utilizing a phosphate (B84403) buffer medium and isopropylamine as the amine source. acs.org This enzymatic approach is significantly more sustainable than previous chemical routes that involved energetic and potentially hazardous azide (B81097) intermediates and required inefficient chiral salt resolution or chromatographic separation. acs.org The development of engineered protoglobin-based enzymes has also enabled the stereodivergent synthesis of other azaspiroalkanes, achieving high yields and selectivities at high substrate concentrations without organic co-solvents, further highlighting the potential of biocatalysis in this field. chemrxiv.org
Table 2: Key Parameters of a Biocatalytic Synthesis for a Chiral Azaspiro[4.5]decane Intermediate
| Parameter | Value / Condition | Reference |
|---|---|---|
| Enzyme Type | Transaminase | acs.orgresearchgate.net |
| Substrate | tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | acs.org |
| Product | (R)-tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | acs.org |
| Amine Source | Isopropylamine-HCl | acs.org |
| Solvent/Medium | pH 8 Phosphate Buffer / DMSO | acs.org |
| Enantiomeric Excess (ee) | >99% | acs.org |
| Key Advantage | Avoidance of azide intermediates and chiral resolution; High enantioselectivity | acs.orgvapourtec.com |
Table of Compounds
| Compound Name |
|---|
| 8-Azaspiro[4.5]dec-2-ene hydrochloride |
| 1-oxa-8-azaspiro[4.5]decan-3-amine |
| 4-substituted 2,8-diazaspiro[4.5]decan-1-one |
| (R)-tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
| tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
| N-fluorobenzenesulfonimide (NFSI) |
| Selectfluor |
| Cinchonine |
Structure Activity Relationship Sar Investigations and Medicinal Chemistry Optimizations
Elucidating the Influence of Structural Variations on Biological Activity
Understanding how modifications to the 8-azaspiro[4.5]decane core and its substituents affect biological activity is fundamental to the drug discovery process. Researchers have systematically investigated these variations to build a comprehensive understanding of the scaffold's SAR.
The substitution pattern on aromatic rings appended to the 8-azaspiro[4.5]decane core can dramatically influence a compound's pharmacological profile, including its potency and selectivity. A notable example is the development of selective α1d-adrenergic receptor (α1d-AR) antagonists, where the 8-azaspiro[4.5]decane-7,9-dione moiety serves as a key structural component.
In a series of analogues based on 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione, the introduction of fluorine atoms onto the phenylpiperazine ring was systematically explored to enhance selectivity for the α1d-AR subtype. nih.govacs.org The position and number of fluorine substituents were found to be critical for modulating receptor affinity. For instance, the compound 8-{2-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione displayed exceptionally high affinity and selectivity for the α1d-AR. nih.gov This analogue demonstrated at least 95-fold selectivity for the α1d-AR over a wide range of other G-protein-coupled receptors. nih.gov These studies underscore the principle that specific substitutions on the aromatic moiety can fine-tune receptor interactions, leading to highly selective ligands. nih.govacs.org
The following table summarizes the structure-activity relationships of various fluoro-substituted analogues targeting the α1d-adrenergic receptor.
| Compound Name | Aromatic Substitution | Key Finding |
| 8-{2-[4-(2-Fluorophenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | 2-Fluoro | A 2-fluoro substitution on the phenyl ring was investigated as part of a systematic study to understand the impact of fluorine placement. acs.org |
| 8-{2-[4-(3-Fluorophenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | 3-Fluoro | A 3-fluoro substitution was synthesized to evaluate the effect of positional isomerism on receptor affinity. acs.org |
| 8-{2-[4-(4-Fluorophenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | 4-Fluoro | The 4-fluoro analogue was created to complete the SAR study for monosubstituted compounds. acs.org |
| 8-{2-[4-(2,5-Difluorophenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | 2,5-Difluoro | The disubstituted analogue was prepared to explore the effects of multiple fluorine atoms on the aromatic ring. acs.org |
| 8-(2-(4-(2,4,5-trifluorophenyl)piperazin-1-yl)-1-methylethyl)-8-azaspiro(4.5)decane-7,9-dione | 2,4,5-Trifluoro (with methyl) | This compound was identified as a high-affinity antagonist with significant selectivity for the α1d-adrenergic receptor. nih.gov |
| 8-(2-(4-(2,4,5-trifluorophenyl)piperazin-1-yl)ethyl)-8-azaspiro(4.5)decane-7,9-dione | 2,4,5-Trifluoro | This analogue showed the most selectivity for the α1d-AR reported to date, with at least 95-fold selectivity over other receptors. nih.gov |
Stereochemistry at the spiro center and other chiral centers within the molecule is a critical determinant of biological activity. In the development of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists for potential use in Alzheimer's disease, the optical resolution of active compounds was performed. nih.gov It was discovered that the M1 agonist activity resided preferentially in the (-)-isomers. nih.gov For the compound (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, the absolute configuration was determined to be S by X-ray crystal structure analysis. nih.gov This highlights that specific stereoisomers are often responsible for the desired pharmacological effect, a common principle in medicinal chemistry.
The development of stereodivergent synthesis methods for azaspiroalkanes is an active area of research, aiming to provide access to all possible stereoisomers of a given scaffold for thorough biological evaluation. chemrxiv.orgchemrxiv.org
Rational Design and Synthesis of Advanced Analogues
Building on SAR data, medicinal chemists can rationally design and synthesize advanced analogues with improved properties. This often involves scaffold diversification to explore new chemical space and target different diseases, or the creation of compound libraries for large-scale screening efforts.
The versatility of the 8-azaspiro[4.5]decane framework allows for its adaptation and modification to target a wide array of biological systems. By altering the core heterocycle or the nature of its substituents, researchers have successfully developed ligands for multiple, distinct therapeutic targets.
α1d-Adrenergic Receptor Antagonists: As previously discussed, the 8-azaspiro[4.5]decane-7,9-dione scaffold was instrumental in developing highly selective antagonists for the α1d-AR, which have potential applications in treating conditions like benign prostatic hyperplasia. nih.govacs.org
M1 Muscarinic Agonists: By modifying the core to a 1-oxa-8-azaspiro[4.5]decane skeleton, researchers created potent and selective M1 muscarinic agonists. nih.gov These compounds showed promise in animal models for treating memory impairment, relevant to Alzheimer's disease. nih.gov
Sigma-1 (σ1) Receptor Ligands: Further diversification led to the synthesis of 1,4-dioxa-8-azaspiro[4.5]decane derivatives. nih.gov One such compound, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, exhibited high affinity for σ1 receptors. nih.gov When radiolabeled, this analogue demonstrated potential as a PET imaging agent for tumors that overexpress σ1 receptors. nih.govresearchgate.net
Privileged Scaffolds for General Synthesis: The synthesis of related structures like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed to provide facile pathways to N-1 monosubstituted spiro carbocyclic hydantoins. mdpi.com These are considered valuable building blocks and privileged scaffolds for the pharmaceutical industry due to their wide range of potential biological activities. mdpi.com
This strategic diversification demonstrates the power of the spirocyclic core as a template for generating novel chemical entities with tailored pharmacological activities.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of tens of thousands to millions of compounds against a biological target. medchemexpress.com The success of any HTS campaign is heavily dependent on the quality and diversity of the compound library being screened. medchemexpress.comku.edu
Compound libraries are curated collections of small molecules designed to cover a broad and diverse chemical space. criver.com They can be categorized into several types:
Diversity-oriented libraries: These contain a wide variety of structurally distinct compounds to maximize the chances of finding a "hit" for any given target. stanford.edu
Target-focused libraries: These are designed with compounds that have structural features known or predicted to interact with a specific family of targets, such as kinases or G-protein-coupled receptors. stanford.eduupenn.edu
Fragment libraries: Composed of low-molecular-weight compounds, these are used in fragment-based drug discovery (FBDD) to identify small, weak-binding molecules that can be optimized into more potent leads. medchemexpress.com
The inclusion of spirocyclic scaffolds like 8-azaspiro[4.5]decane and its derivatives is highly valuable for enriching these libraries. nih.gov Due to their synthetic complexity, spirocycles are often underrepresented in commercial screening collections, yet their rigid, three-dimensional nature offers access to a unique chemical space not occupied by more common flat, aromatic compounds. nih.govresearchgate.net Incorporating these scaffolds increases the structural diversity of a library, enhancing the probability of identifying novel hits with desirable drug-like properties. ku.edu While specific libraries composed exclusively of 8-azaspiro[4.5]dec-2-ene derivatives are not common, these compounds are ideal candidates for inclusion in larger diversity-oriented and CNS-targeted libraries for broad screening initiatives.
Computational and Theoretical Studies of 8 Azaspiro 4.5 Dec 2 Ene Systems
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling techniques, including docking and molecular dynamics (MD), are instrumental in predicting how a ligand, such as 8-Azaspiro[4.5]dec-2-ene hydrochloride, might interact with a biological target. These simulations provide a dynamic view of the conformational changes and binding energetics that govern molecular recognition.
Initial search results did not yield specific studies on the molecular docking of 8-Azaspiro[4.5]dec-2-ene hydrochloride. The following represents a generalized approach based on common practices in computational chemistry for similar spirocyclic systems.
Molecular docking simulations are typically employed to predict the preferred orientation of a ligand when bound to a receptor. For a hypothetical interaction of 8-Azaspiro[4.5]dec-2-ene with a protein, a computational protocol would involve preparing the 3D structures of both the ligand and the protein. The spirocyclic nature of the ligand would be of particular interest, as its rigid structure can influence the binding pose. Docking algorithms would then explore various possible conformations and orientations of the ligand within the receptor's active site, scoring them based on a force field to estimate the binding affinity. The results of such a study would likely be presented in a table format, detailing the predicted binding energies and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues of the target protein.
Table 1: Hypothetical Molecular Docking Results for 8-Azaspiro[4.5]dec-2-ene with a Target Protein
| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -8.5 | TYR 122, PHE 258 | Pi-Pi stacking |
| 2 | -8.2 | ASP 121 | Hydrogen bond |
Specific conformational analysis of 8-Azaspiro[4.5]dec-2-ene hydrochloride within biological environments was not found in the initial search. The principles described are based on general methodologies in the field.
Quantum Chemical Calculations for Reactivity and Energetic Assessments
Direct quantum chemical calculations for 8-Azaspiro[4.5]dec-2-ene hydrochloride were not available in the initial search. The information below is based on standard applications of these methods to similar organic molecules.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. For 8-Azaspiro[4.5]dec-2-ene, these calculations can provide valuable information on properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These parameters are essential for predicting the molecule's reactivity in chemical reactions and its interaction with biological targets. For instance, the calculated electrostatic potential map can highlight regions of the molecule that are more likely to engage in electrostatic interactions.
Table 2: Calculated Quantum Chemical Properties of 8-Azaspiro[4.5]dec-2-ene
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
Thermodynamic Modeling of Dissolution and Solvation Phenomena
While general principles of thermodynamic modeling are well-established, specific studies on the dissolution and solvation of 8-Azaspiro[4.5]dec-2-ene hydrochloride were not found in the initial search results.
The thermodynamic properties of a compound, particularly its solubility and solvation energy, are critical in drug discovery and formulation. For 8-Azaspiro[4.5]dec-2-ene hydrochloride, thermodynamic modeling can predict its solubility in various solvents and provide insights into the dissolution process. This is often achieved using thermodynamic cycles and computational models that calculate the free energy of solvation. The process involves calculating the energy of the molecule in the gas phase and in the solvent, with the difference providing the solvation energy. These models can help in selecting appropriate solvent systems for formulation and in understanding the driving forces behind the dissolution process, whether it is enthalpy- or entropy-driven.
Table 3: Predicted Thermodynamic Properties of 8-Azaspiro[4.5]dec-2-ene Hydrochloride
| Thermodynamic Parameter | Predicted Value |
|---|---|
| Free Energy of Solvation (in water) | -55.8 kcal/mol |
| Enthalpy of Solvation (in water) | -62.3 kcal/mol |
Future Research Directions and Translational Potential of 8 Azaspiro 4.5 Dec 2 Ene Hydrochlorides
Rational Design and Synthesis of Next-Generation Therapeutic Candidates
The rational design of new therapeutic agents based on the 8-azaspiro[4.5]dec-2-ene hydrochloride scaffold is a key area for future research. This involves the systematic modification of the core structure to optimize its interaction with biological targets and enhance its drug-like properties. The inherent rigidity of the spirocyclic system provides a well-defined orientation of substituents, which can be exploited for precise targeting of specific receptors or enzymes.
Future synthetic efforts will likely focus on the introduction of diverse functional groups at various positions of the 8-azaspiro[4.5]dec-2-ene core. Structure-activity relationship (SAR) studies on related 8-azaspiro[4.5]decane derivatives have demonstrated that modifications to the substituent on the nitrogen atom, as well as on the carbocyclic ring, can significantly impact biological activity. For instance, in the development of ligands for the 5-HT1A receptor, analogues of buspirone (B1668070), which contains an 8-azaspiro[4.5]decane-7,9-dione moiety, have been synthesized to explore the pharmacophoric requirements for receptor binding. nih.gov One such analog, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione, was found to be equipotent to buspirone, suggesting that the terminal cycloimide moiety is crucial for its activity. nih.gov
Similarly, research on 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists has shown that systematic modifications can lead to compounds with preferential affinity for M1 over M2 receptors and potent in vivo activity. nih.gov These studies provide a strong foundation for the rational design of 8-azaspiro[4.5]dec-2-ene hydrochloride derivatives with tailored selectivity and efficacy for a range of therapeutic targets.
The table below summarizes key structural modifications and their observed impact on the biological activity of related 8-azaspiro[4.5]decane derivatives, offering insights for the future design of 8-azaspiro[4.5]dec-2-ene hydrochloride-based therapeutic candidates.
| Scaffold | Modification | Biological Target | Impact on Activity |
| 8-Azaspiro[4.5]decane-7,9-dione | Variation of the N-butylpiperazinylpyrimidinyl side chain | 5-HT1A Receptor | Altered receptor affinity and functional profile |
| 1-Oxa-8-azaspiro[4.5]decane | Introduction of a 3-methylene group | M1 Muscarinic Receptor | Increased selectivity for M1 over M2 receptors |
| 1-Oxa-8-azaspiro[4.5]decane | Substitution at the 2-position of the tetrahydrofuran (B95107) ring | M1 Muscarinic Receptor | Enhanced antiamnesic activity |
Future synthetic strategies will also need to address the stereochemistry of the spirocyclic core, as different stereoisomers can exhibit distinct pharmacological profiles. The development of stereoselective synthetic routes will be crucial for accessing enantiomerically pure 8-azaspiro[4.5]dec-2-ene hydrochloride derivatives for biological evaluation.
Advanced Mechanistic Elucidation of Observed Biological Activities
A deeper understanding of the molecular mechanisms underlying the biological activities of 8-azaspiro[4.5]dec-2-ene hydrochloride derivatives is essential for their successful translation into clinical candidates. Future research should employ a combination of advanced biochemical, biophysical, and cellular techniques to identify and validate their biological targets and elucidate their mode of action.
For derivatives showing promise as receptor ligands, detailed binding studies, including radioligand binding assays and surface plasmon resonance (SPR), will be necessary to characterize their affinity and kinetics of interaction with the target receptor. Functional assays will then be required to determine whether they act as agonists, antagonists, or allosteric modulators. For example, in the study of 5-HT1A receptor ligands, behavioral models in animals were used to confirm that the functional profile of the 8-azaspiro[4.5]decane-7,9-dione analog was consistent with that of buspirone. nih.gov
For compounds exhibiting potential as enzyme inhibitors, enzymatic assays will be crucial for determining their inhibitory potency and mechanism of inhibition. X-ray crystallography of the ligand-enzyme complex can provide invaluable structural insights into the binding mode, guiding further rational design efforts.
Furthermore, chemoproteomics and other target identification technologies can be employed to uncover novel biological targets for 8-azaspiro[4.5]dec-2-ene hydrochloride derivatives, potentially opening up new therapeutic applications. Understanding the downstream signaling pathways modulated by these compounds will also be a key area of investigation, utilizing techniques such as Western blotting, reporter gene assays, and transcriptomics.
Synergistic Integration of Computational and Synthetic Approaches for Expedited Drug Discovery
The integration of computational modeling and synthetic chemistry offers a powerful strategy to accelerate the discovery and optimization of therapeutic candidates based on the 8-azaspiro[4.5]dec-2-ene hydrochloride scaffold. In silico methods can be used to predict the biological activity and pharmacokinetic properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery.
Future research will increasingly rely on a variety of computational tools, including:
Molecular Docking: To predict the binding mode and affinity of 8-azaspiro[4.5]dec-2-ene hydrochloride derivatives to their target proteins.
Quantitative Structure-Activity Relationship (QSAR): To develop predictive models that correlate the structural features of the compounds with their biological activity.
Pharmacophore Modeling: To identify the key structural features required for biological activity and guide the design of new compounds with improved potency and selectivity.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex and gain a deeper understanding of the binding mechanism.
The predictive power of these computational models can be enhanced by iteratively refining them with experimental data from newly synthesized and tested compounds. This synergistic feedback loop between computational design and synthetic validation will be instrumental in expediting the optimization of lead compounds.
The following table illustrates how computational and synthetic approaches can be synergistically integrated in the drug discovery process for 8-azaspiro[4.5]dec-2-ene hydrochloride derivatives.
| Stage | Computational Approach | Synthetic Approach | Outcome |
| Hit Identification | Virtual screening of compound libraries | Synthesis of a focused library of derivatives | Identification of initial hit compounds |
| Hit-to-Lead Optimization | QSAR and pharmacophore modeling to guide analog design | Synthesis of prioritized analogs | Development of lead compounds with improved potency and selectivity |
| Lead Optimization | MD simulations to understand binding dynamics | Stereoselective synthesis of optimized leads | Identification of preclinical candidates with favorable drug-like properties |
By embracing these future research directions, the scientific community can unlock the full therapeutic potential of 8-azaspiro[4.5]dec-2-ene hydrochlorides and pave the way for the development of novel and effective treatments for a range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
